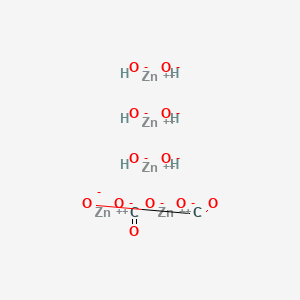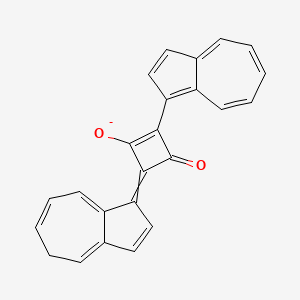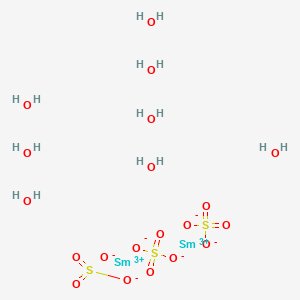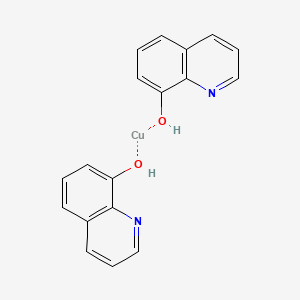
XANTHAN GUM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthan gum is a water-soluble polysaccharide produced by the bacterium Xanthomonas campestris. It is widely known for its use as a food additive, typically serving as an emulsifier, stabilizer, or thickener . This compound is commonly used in conjunction with other thickening agents to improve the stability and texture of food, pharmaceuticals, and cosmetics .
准备方法
Synthetic Routes and Reaction Conditions: Xanthan gum is produced through the fermentation of glucose or sucrose by Xanthomonas campestris. The fermentation process is carried out in a well-aerated and stirred medium, where the xanthan polymer is produced extracellularly . The fermentation broth is then pasteurized to kill the bacteria, and the this compound is precipitated using isopropyl alcohol. The precipitate is dried and milled to produce a fine powder .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process typically includes the following steps:
Fermentation: Glucose or sucrose is fermented by in a well-aerated and stirred medium.
Pasteurization: The fermentation broth is pasteurized to kill the bacteria.
Precipitation: this compound is precipitated using isopropyl alcohol.
Drying and Milling: The precipitate is dried and milled to produce a fine powder.
化学反应分析
Types of Reactions: Xanthan gum primarily undergoes hydrolysis reactions. It is resistant to oxidation and reduction due to its stable polysaccharide structure .
Common Reagents and Conditions: Hydrolysis of this compound can be achieved using acids or enzymes under controlled conditions. The reaction typically involves breaking down the polysaccharide into its constituent monosaccharides .
Major Products: The major products formed from the hydrolysis of this compound are glucose, mannose, and glucuronic acid .
科学研究应用
Xanthan gum has a wide range of applications in scientific research, including but not limited to:
Chemistry:
Biology:
- Employed in cell culture media as a thickening agent to provide a suitable environment for cell growth .
Medicine:
- Utilized in drug formulations as a controlled-release agent to regulate the release of active pharmaceutical ingredients .
Industry:
作用机制
Xanthan gum exerts its effects primarily through its ability to form viscous solutions when hydrated. The long chains of sugars in this compound interact with water molecules, forming a gel-like structure that increases the viscosity of the solution . This property allows this compound to stabilize emulsions, suspend particles, and provide a consistent texture in various products .
相似化合物的比较
Guar Gum: Another polysaccharide used as a thickening agent.
Carrageenan: Extracted from red seaweed, it is used as a thickener and stabilizer in dairy products and meat products.
Uniqueness of Xanthan Gum: this compound is unique due to its high stability under a wide range of temperatures and pH levels. It retains its thickening properties even when subjected to heat or acidic conditions, making it particularly useful in a variety of industrial applications .
属性
CAS 编号 |
11078-31-2 |
|---|---|
分子式 |
(C35H49O29)n |
分子量 |
1000000 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)




